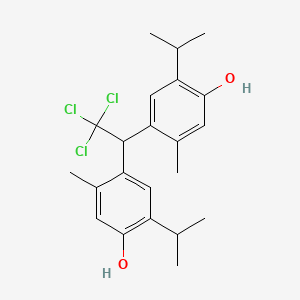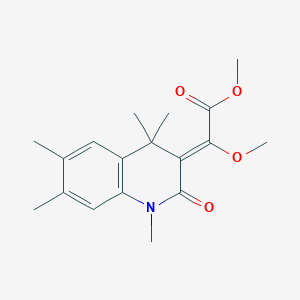
Iridium;thorium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium and thorium are two distinct elements that can form a compound with unique properties. Iridium is a transition metal known for its high density, corrosion resistance, and catalytic properties . Thorium is an actinide metal known for its radioactive properties and potential use in nuclear reactors . The combination of these two elements can result in a compound with interesting chemical and physical properties.
Preparation Methods
The preparation of iridium-thorium compounds typically involves high-temperature reactions and specialized conditions. One common method is the alloying of iridium and thorium at elevated temperatures. This process requires precise control of temperature and atmosphere to prevent oxidation and ensure the formation of a homogeneous compound . Industrial production methods may involve the use of molten salt electrolysis or chemical vapor deposition to achieve high-purity iridium-thorium compounds .
Chemical Reactions Analysis
Iridium-thorium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, iridium can react with oxygen to form iridium dioxide (IrO₂) at high temperatures . Thorium can react with oxygen to form thorium dioxide (ThO₂) under similar conditions . Common reagents used in these reactions include oxygen, halogens, and acids. The major products formed from these reactions are typically oxides and halides of iridium and thorium .
Scientific Research Applications
Iridium-thorium compounds have several scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique catalytic properties . In biology and medicine, iridium-based compounds have shown potential as anticancer agents due to their ability to interact with biological molecules and inhibit cancer cell growth . In industry, iridium-thorium compounds are used in high-temperature applications, such as in the production of high-performance materials and coatings .
Mechanism of Action
The mechanism of action of iridium-thorium compounds involves their interaction with molecular targets and pathways. For example, iridium-based compounds can interact with DNA and proteins, leading to the inhibition of cancer cell growth . The molecular targets of these compounds include enzymes and receptors involved in cellular processes. The pathways involved in their mechanism of action include the induction of oxidative stress and the inhibition of cell proliferation .
Comparison with Similar Compounds
Iridium-thorium compounds can be compared with other similar compounds, such as iridium-platinum and thorium-uranium compounds. Iridium-platinum compounds are known for their catalytic properties and are used in various industrial applications . Thorium-uranium compounds are used in nuclear reactors due to their radioactive properties and ability to sustain nuclear reactions . The uniqueness of iridium-thorium compounds lies in their combination of catalytic and radioactive properties, making them suitable for specialized applications in both chemistry and nuclear science .
Similar Compounds
- Iridium-platinum compounds
- Thorium-uranium compounds
- Iridium-rhodium compounds
- Thorium-cerium compounds
Properties
CAS No. |
12030-79-4 |
|---|---|
Molecular Formula |
Ir5Th |
Molecular Weight |
1193.12 g/mol |
IUPAC Name |
iridium;thorium |
InChI |
InChI=1S/5Ir.Th |
InChI Key |
WEUHARRZRQXSJQ-UHFFFAOYSA-N |
Canonical SMILES |
[Ir].[Ir].[Ir].[Ir].[Ir].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene](/img/structure/B14722979.png)



![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)




![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)



